Technical Guide: Synthesis of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid
Technical Guide: Synthesis of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the synthesis of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid, a molecule of interest in metabolic and toxicological studies. Known as N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), this compound is a notable metabolite. This guide outlines a probable synthetic pathway, a proposed experimental protocol, and relevant physicochemical data. The synthesis is predicated on the nucleophilic addition of N-acetylcysteine (NAC) to methyl isocyanate. While specific experimental data for this exact synthesis are not extensively published, this guide leverages established methodologies for analogous thiol-isocyanate reactions to provide a robust theoretical framework for its preparation.
Introduction
2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid, or N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), is the S-conjugate of methyl isocyanate with N-acetylcysteine. Its significance primarily lies in its role as a biomarker for exposure to isocyanates and certain pharmaceutical compounds.[1] Understanding its synthesis is crucial for producing analytical standards and for further investigation into its biological properties. The core of its synthesis involves the formation of a thiocarbamate linkage through the reaction of a thiol with an isocyanate.
Physicochemical Data
The following table summarizes the computed physicochemical properties of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid, sourced from the PubChem database.[2]
| Property | Value |
| Molecular Formula | C₇H₁₂N₂O₄S |
| Molecular Weight | 220.25 g/mol |
| IUPAC Name | (2R)-2-acetamido-3-(methylcarbamoylsulfanyl)propanoic acid |
| CAS Number | 103974-29-4 |
| XLogP3 | -0.6 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
| Exact Mass | 220.05177804 Da |
| Monoisotopic Mass | 220.05177804 Da |
| Topological Polar Surface Area | 121 Ų |
| Heavy Atom Count | 14 |
| Formal Charge | 0 |
| Complexity | 244 |
Proposed Synthesis Pathway
The most direct and plausible pathway for the synthesis of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid is the reaction of N-acetylcysteine (NAC) with methyl isocyanate. This reaction is an example of a thiol-isocyanate "click" reaction, which is known for its high efficiency and mild reaction conditions.[3]
Proposed Experimental Protocol
Disclaimer: The following is a proposed experimental protocol based on general procedures for thiol-isocyanate reactions and the synthesis of analogous compounds.[4] Researchers should conduct their own risk assessment and optimization.
Materials:
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N-Acetylcysteine (NAC)
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Methyl isocyanate
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Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
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Tertiary amine catalyst (e.g., Triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU))
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Inert gas (e.g., Nitrogen or Argon)
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N-acetylcysteine (1.0 eq) in the chosen anhydrous aprotic solvent.
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Addition of Reactant: To the stirring solution, add methyl isocyanate (1.0-1.1 eq) dropwise at room temperature.
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Catalysis: Add a catalytic amount of a tertiary amine base (e.g., 1-5 mol% of TEA or DBU) to the reaction mixture. The thiol-isocyanate reaction is often rapid, and an exotherm may be observed.[3]
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by infrared spectroscopy, observing the disappearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹).
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Work-up: Upon completion of the reaction, the solvent can be removed under reduced pressure. The crude product can then be purified.
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Purification: Purification can be achieved by recrystallization or column chromatography on silica gel, using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
Proposed Reaction Mechanism
The reaction proceeds via a nucleophilic addition mechanism. The basic catalyst deprotonates the thiol group of N-acetylcysteine, forming a more nucleophilic thiolate. The thiolate then attacks the electrophilic carbon of the isocyanate group, followed by protonation of the nitrogen to yield the final thiocarbamate product.[5]
Biological Significance and Workflow
2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid is a metabolite of N-acetylcysteine and can be formed in vivo following exposure to methyl isocyanate. N-acetylcysteine is a well-known antioxidant and a precursor to glutathione.[6] The formation of AMCC is part of a detoxification pathway.
Conclusion
References
- 1. Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in the general population using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetyl-S-(N-methylcarbamoyl)cysteine | C7H12N2O4S | CID 108218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Interfacial thiol–isocyanate reactions for functional nanocarriers: a facile route towards tunable morphologies and hydrophilic payload encapsulation ... - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05258K [pubs.rsc.org]
- 6. A Review on Various Uses of N-Acetyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
